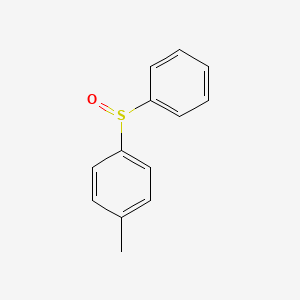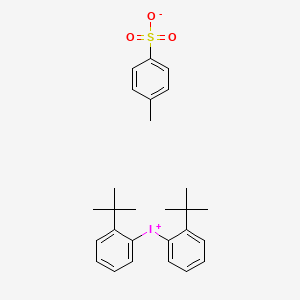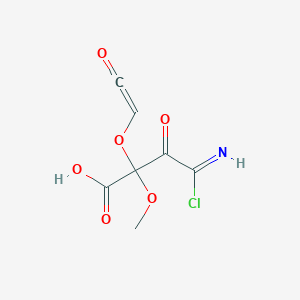
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid is an organic compound with the molecular formula C7H8ClNO6 It is a derivative of butanoic acid, featuring a chloro group, a methoxy carbonyl group, and a methoxy imino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid typically involves multiple steps. One common method includes the reaction of 4-chloro-3-oxobutanoic acid with methoxyamine hydrochloride under basic conditions to form the methoxy imino derivative. This intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of the chloro and methoxy imino groups allows for selective binding to target molecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-Chloro-2-((2-methoxy-2-oxoethoxy)imino)-3-oxobutanoic Acid
- 4-Methoxycarbonylphenylboronic acid
- [(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid
Uniqueness
4-Chloro-2-methoxy carbonyl methoxy imino-3-oxobutyric acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
95759-10-7 |
|---|---|
Molekularformel |
C7H6ClNO6 |
Molekulargewicht |
235.58 g/mol |
InChI |
InChI=1S/C7H6ClNO6/c1-14-7(6(12)13,15-3-2-10)4(11)5(8)9/h3,9H,1H3,(H,12,13) |
InChI-Schlüssel |
PKOFQUWWEQKXAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C(=N)Cl)(C(=O)O)OC=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12325707.png)
![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)

![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)
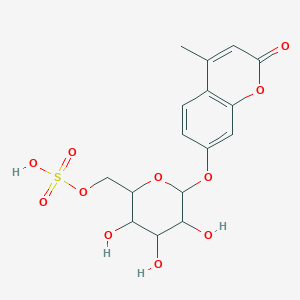
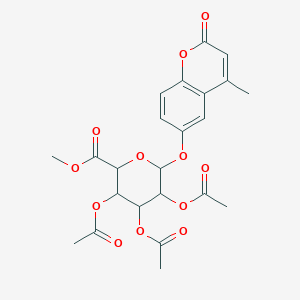
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
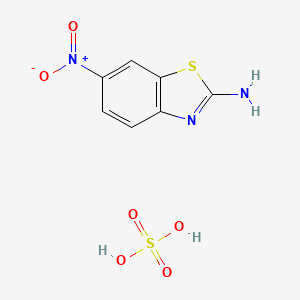
acetic acid](/img/structure/B12325786.png)
![(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B12325787.png)
